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Compound of Interest

4,6-DICHLORO-2-
Compound Name: methylpyRIMIDINE-5-
CARBONITRILE
Cat. No.: B1437973
\ v

An In-depth Technical Guide to 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-
36-2)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and
professionals in drug development. It delves into the core characteristics of 4,6-dichloro-2-
methylpyrimidine-5-carbonitrile, a pivotal heterocyclic intermediate. The content moves
beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and
application, providing field-proven insights into its utility.

Introduction: A Versatile Heterocyclic Scaffold

4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine
derivative. The pyrimidine ring is a fundamental structural motif in nucleic acids (cytosine,
thymine, and uracil) and is consequently recognized as a "privileged scaffold" in medicinal
chemistry.[1][2] Its derivatives are integral to a vast range of therapeutic agents, including
anticancer and antiviral drugs.[2]

The subject of this guide, with its distinct arrangement of two reactive chlorine atoms, an
electron-withdrawing nitrile group, and a methyl group, presents a unique combination of
electronic and steric properties. These features make it an exceptionally valuable starting
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material for the synthesis of complex molecular architectures, particularly in the discovery of
kinase inhibitors and other targeted therapeutics.[3][4] The strategic placement of reactive sites
allows for controlled, sequential modifications, enabling the construction of diverse chemical
libraries for drug screening programs.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below, providing a quick
reference for laboratory use. This data is essential for reaction planning, solvent selection, and
safety assessments.

Property Value Source(s)
CAS Number 76574-36-2 [5][61[7]
Molecular Formula CeH3CI2Ns [61[7]
Molecular Weight 188.01 g/mol [61[7]
Appearance Off-white crystalline solid [8]

Flash Point 114 °C [7]
SMILES String CC1=NC(=C(C(=N1)CC#N)CI  [7]

Not readily available in search
InChl Key results

Synthesis Pathway and Protocol

While a direct, single-publication synthesis for 4,6-dichloro-2-methylpyrimidine-5-
carbonitrile was not found, its structure strongly suggests a synthetic route originating from
precursors rich in nitrile and amine functionalities. A chemically sound and widely practiced
approach for pyrimidine synthesis involves the condensation of an amidine with a -dicarbonyl
compound or its equivalent.[9][10]

A highly plausible precursor is 2-aminoprop-1-ene-1,1,3-tricarbonitrile, which is itself a dimer of
malononitrile.[11][12] This intermediate contains the necessary carbon and nitrogen framework.
The proposed synthesis involves a cyclization reaction followed by chlorination.
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Proposed Synthetic Workflow
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Caption: Proposed synthesis of the target compound from a malononitrile dimer.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established methods for pyrimidine
synthesis and chlorination.[13][14][15]

Step 1: Cyclization to form 4-amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile

e To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous ethanol, add
acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to form
the free amidine.

e Add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.0 equivalent) to the reaction mixture.
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e Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

e Upon completion, cool the mixture to room temperature and neutralize with glacial acetic
acid.

e The resulting precipitate (the intermediate pyrimidinone) is collected by filtration, washed
with cold ethanol, and dried under vacuum.

Step 2: Chlorination to yield 4,6-dichloro-2-methylpyrimidine-5-carbonitrile

» In aflask equipped with a reflux condenser and a gas trap, suspend the dried intermediate
pyrimidinone (1.0 equivalent) in an excess of phosphorus oxychloride (POClIs, 5-10
equivalents).

e Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).[14]

e Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The
reaction should be monitored by TLC until the starting material is consumed.

o Carefully remove the excess POCIs by distillation under reduced pressure.
e Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

e The precipitated solid product is collected by filtration, washed thoroughly with cold water
until the filtrate is neutral, and then dried.

 Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) or by column chromatography on silica gel.

Chemical Reactivity: The SNAr Reaction

The reactivity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile is dominated by the two
chlorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr).[8][16]
[17] The electron-withdrawing nitrile group at the C5 position further enhances the
electrophilicity of the C4 and C6 positions, making them highly susceptible to attack by
nucleophiles.
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Regioselectivity

In this symmetrically substituted pyrimidine, the C4 and C6 positions are electronically
equivalent. Therefore, monosubstitution will typically yield a single product. However,
controlling the reaction to achieve monosubstitution versus disubstitution requires careful
management of stoichiometry and reaction conditions (temperature, reaction time). Generally,
using one equivalent of the nucleophile at lower temperatures favors monosubstitution.

Typical SNAr Workflow

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing
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Caption: A generalized workflow for SNAr reactions on the title compound.
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Protocol: General Monosubstitution with an Amine

o Dissolve 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (1.0 equivalent) in a suitable
aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

e Add a non-nucleophilic base, such as triethylamine (EtsN) or diisopropylethylamine (DIPEA)
(1.2 equivalents).

o Add the desired primary or secondary amine (1.1 equivalents) dropwise at room
temperature.

« Stir the reaction for 2-24 hours. The reaction can be gently heated if necessary. Monitor
progress by TLC.

e Upon completion, remove the solvent under reduced pressure.
» Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude product.

Purify via column chromatography or recrystallization.

This stepwise introduction of nucleophiles is a cornerstone of library synthesis in drug
discovery, allowing for the creation of vast arrays of related compounds from a single, versatile
core.[18]

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors

Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a
hallmark of many diseases, especially cancer.[4] Consequently, kinase inhibitors are a major
class of modern therapeutics.[3][19] The pyrimidine ring is a well-established hinge-binding
motif found in numerous FDA-approved kinase inhibitors.[2][10]

4,6-dichloro-2-methylpyrimidine-5-carbonitrile serves as an ideal starting point for the
synthesis of such inhibitors. The two chlorine atoms act as handles for introducing different
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chemical groups that can target specific regions of the kinase active site, such as the solvent-
exposed region or the allosteric back pocket.[20][21]

Drug Development Workflow
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Caption: Use of the title compound as a scaffold in kinase inhibitor development.
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This strategy was famously employed in the synthesis of Dasatinib, a multi-kinase inhibitor.[19]
Although Dasatinib itself uses a different dichloropyrimidine, the synthetic logic of sequential
SNAr reactions is identical and highlights the industrial relevance of this chemical class.[19][22]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not available in the cited literature,
chemical shifts can be reliably predicted based on extensive NMR databases and the known
effects of substituents on the pyrimidine ring.[23][24][25]

. Predicted Chemical .
Nucleus Atom Position(s) . Rationale / Notes
Shift (8, ppm)

Typical for a
) substituted pyrimidine
13C NMR C2 (bearing -CHs) 165 - 170
carbon between two

nitrogens.

Highly deshielded due
C4 / C6 (bearing -Cl) 160 - 165 to adjacent nitrogen
and chlorine atoms.

Shielded relative to
other ring carbons, but
deshielded by the

nitrile group.

C5 (bearing -CN) 105 - 115

Characteristic
-CN 115-120 chemical shift for a
nitrile carbon.

Typical for a methyl
-CHs 20-25 group attached to an

aromatic ring.

Protons of a methyl

group attached to the
1H NMR -CHs 25-28 o

electron-deficient

pyrimidine ring.
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Note: Predictions are based on general principles of NMR spectroscopy and data for
analogous structures.[23][26] Actual values may vary depending on the solvent and
experimental conditions.

Safety, Handling, and Storage

Working with halogenated, nitrogen-containing heterocycles requires strict adherence to safety
protocols. The following information is synthesized from available Safety Data Sheets (SDS).
[27][28][29]

Category Guideline

Harmful if swallowed (H302), Harmful in contact
with skin (H312), Causes skin irritation (H315),

GHS Hazards Causes serious eye irritation (H319), Harmful if
inhaled (H332), May cause respiratory irritation
(H335).[7][27]

Weatr tightly fitting safety goggles, impervious
) ) protective gloves (e.g., nitrile), and a lab coat.
Personal Protective Equipment (PPE) ) ) )
Use in a well-ventilated fume hood. If dust is

generated, a respirator is recommended.[27][28]

Avoid breathing dust, fumes, or vapors. Do not
] get in eyes, on skin, or on clothing. Wash hands
Handling _ _
thoroughly after handling. Do not eat, drink, or

smoke in the work area.[27][28]

Store in a cool, dry, well-ventilated place. Keep
Storage the container tightly closed and store locked up.
[27][29]

Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local,

state, and federal regulations.[27][29]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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